N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structural features, including an ethoxy group and a tetrazole moiety, which contribute to its potential biological activities. The compound is of significant interest in medicinal chemistry due to its possible applications in pharmacology.
The synthesis and properties of N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide have been discussed in various scientific articles and patents. Notable sources include research publications that explore the synthesis and biological activities of related compounds, as well as patent documents that describe methods for producing such compounds .
This compound can be classified under several categories:
The synthesis of N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves several key steps:
The yield of this synthesis can vary but is often reported to be around 75% to 84% depending on the specific conditions used .
N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has a complex molecular structure characterized by:
The structural data can be represented using various chemical notation systems:
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F
N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide may participate in various chemical reactions typical of acetamides and tetrazoles:
Technical details regarding these reactions can vary based on experimental conditions such as temperature and solvent choice.
The mechanism of action for N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is not fully elucidated but may involve:
N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide exhibits several notable physical properties:
The chemical properties include:
Relevant data on solubility and stability conditions are crucial for practical applications in laboratories.
N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has potential applications in various scientific fields:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2